![molecular formula C9H16N2O B2858797 1,2-Diazaspiro[4.6]undecan-3-one CAS No. 1784397-05-2](/img/structure/B2858797.png)
1,2-Diazaspiro[4.6]undecan-3-one
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Overview
Description
“1,2-Diazaspiro[4.6]undecan-3-one” is a chemical compound with the CAS Number: 1784397-05-2 . It has a molecular weight of 168.24 and its molecular formula is C9H16N2O . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “1,2-Diazaspiro[4.6]undecan-3-one” is 1S/C9H16N2O/c12-8-7-9(11-10-8)5-3-1-2-4-6-9/h11H,1-7H2,(H,10,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1,2-Diazaspiro[4.6]undecan-3-one” is a solid substance . It has a molecular weight of 168.24 and its molecular formula is C9H16N2O . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Potential METTL3 Inhibitor
1,2-Diazaspiro[4.6]undecan-3-one derivatives have been studied as potent and selective METTL3 inhibitors . METTL3 is a protein complex that plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections . The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .
Medicinal Chemistry Optimization
The compound has been used in protein crystallography-based medicinal chemistry optimization . This process resulted in a 1400-fold potency improvement (IC50 of 5 nM for the lead compound 22 (UZH2) in a time-resolved Forster resonance energy transfer (TR-FRET) assay) .
ADME Properties
The series of 1,2-Diazaspiro[4.6]undecan-3-one derivatives has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties are crucial in drug development as they determine the drug’s performance and safety .
Chemical Synthesis
The compound is used in the synthesis of other complex compounds . Its unique structure makes it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to inhibit METTL3, a key player in the m6A regulation machinery .
Mode of Action
If it shares a similar mechanism with 1,4,9-Triazaspiro[5.5]undecan-2-one, it might interact with its target, potentially METTL3, leading to changes in the m6A regulation machinery .
Biochemical Pathways
If it acts similarly to 1,4,9-Triazaspiro[5.5]undecan-2-one, it could influence the m6A methylation pathway, affecting various biological processes such as splicing, translation, stability, and degradation of RNA .
Pharmacokinetics
The structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to have favorable ADME properties .
Result of Action
If it behaves like 1,4,9-Triazaspiro[5.5]undecan-2-one, it might reduce the m6A/A level of polyadenylated RNA in certain cell lines .
properties
IUPAC Name |
1,2-diazaspiro[4.6]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-7-9(11-10-8)5-3-1-2-4-6-9/h11H,1-7H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYIAGSPAJELFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazaspiro[4.6]undecan-3-one |
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